molecular formula C18H20O5 B1242664 Arnebifuranone CAS No. 94805-71-7

Arnebifuranone

Cat. No.: B1242664
CAS No.: 94805-71-7
M. Wt: 316.3 g/mol
InChI Key: AROFVSZVAKNDAP-XGICHPGQSA-N
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Description

Arnebifuranone is a monoterpenylbenzoquinone meroterpenoid first isolated from Arnebia euchroma (Boraginaceae) . Structurally, it features a benzoquinone core fused with a furan ring derived from the geranyl side chain of a monoterpenoid unit . Its planar structure and stereochemistry were elucidated through NMR spectroscopy and X-ray crystallography, with key spectral data including specific $ ^1H $- and $ ^{13}C $-NMR signals (e.g., δ 1.26 ppm for methyl groups, δ 170.2 ppm for carbonyl carbons) .

This compound exhibits diverse bioactivities, such as anti-inflammatory effects via modulation of the MAPK and NOD-like receptor signaling pathways (targeting EGFR, MAPK8, and AKT1) and cytotoxicity against cancer cell lines (e.g., DU-145 and HeLa cells, IC$_{50}$: 10.50–12.20 µM) .

Properties

CAS No.

94805-71-7

Molecular Formula

C18H20O5

Molecular Weight

316.3 g/mol

IUPAC Name

5-[(Z)-5-(furan-3-yl)-2-methylpent-2-enyl]-2,3-dimethoxycyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C18H20O5/c1-12(5-4-6-13-7-8-23-11-13)9-14-10-15(19)17(21-2)18(22-3)16(14)20/h5,7-8,10-11H,4,6,9H2,1-3H3/b12-5-

InChI Key

AROFVSZVAKNDAP-XGICHPGQSA-N

SMILES

CC(=CCCC1=COC=C1)CC2=CC(=O)C(=C(C2=O)OC)OC

Isomeric SMILES

C/C(=C/CCC1=COC=C1)/CC2=CC(=O)C(=C(C2=O)OC)OC

Canonical SMILES

CC(=CCCC1=COC=C1)CC2=CC(=O)C(=C(C2=O)OC)OC

Synonyms

arnebifuranone

Origin of Product

United States

Comparison with Similar Compounds

Arnebinone

  • Source : Arnebia euchroma .
  • Structure: A monoterpenylbenzoquinone with a fused bicyclic system instead of a furan ring .
  • Bioactivity: Inhibits prostaglandin biosynthesis, contributing to anti-inflammatory effects . Unlike arnebifuranone, its cytotoxicity profile remains less studied.

Shikonofuran A and E

  • Source : Arnebia euchroma .
  • Structure: Furan-containing naphthoquinones; differ in substituent positions compared to this compound .

Alkannin and Shikonin

  • Source : Alkanna tinctoria and Arnebia spp. .
  • Structure: Enantiomeric naphthoquinones lacking the terpenoid-furan moiety .
  • Bioactivity: Potent antitumor agents (IC$_{50}$: 2.67–5.30 µM) via DNA intercalation and topoisomerase inhibition . More selective than this compound .

β,β-Dimethylacrylshikonin

  • Source: Onosma spp. .
  • Structure: Naphthoquinone with an acryloyl side chain .
  • Bioactivity: Superior cytotoxicity (IC$_{50}$: 2.67–5.30 µM) and higher selectivity than this compound .

Bioactivity Comparison Table

Compound Structural Class Key Features Cytotoxicity (IC$_{50}$, µM) Selectivity (Cancer vs. Normal Cells) Key Targets/Pathways
This compound Monoterpenylbenzoquinone Furan ring, geranyl side chain 10.50–12.20 Low MAPK8, XIAP, TNF
Arnebinone Monoterpenylbenzoquinone Fused bicyclic system N/A N/A Prostaglandin biosynthesis
Shikonofuran A/E Naphthoquinone Furan substituents Moderate N/A N/A
Alkannin/Shikonin Naphthoquinone Enantiomeric naphthazarins 2.67–5.30 High DNA topoisomerases
β,β-Dimethylacrylshikonin Naphthoquinone Acryloyl side chain 2.67–5.30 Moderate DNA intercalation

Key Findings and Contrasts

Structural Diversity: this compound’s furan-containing benzoquinone scaffold distinguishes it from naphthoquinones like alkannin and shikonin. This structural difference correlates with divergent mechanisms: this compound modulates signaling pathways, while naphthoquinones directly target DNA .

Cytotoxicity vs. Selectivity: this compound’s moderate cytotoxicity is overshadowed by its low selectivity, whereas β,β-dimethylacrylshikonin and alkannin derivatives show stronger potency and better therapeutic indices .

Biosynthetic Origins: Unlike shikonofurans and alkannin/shikonin, this compound is a meroterpenoid, reflecting hybrid biosynthesis (terpenoid + benzoquinone) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arnebifuranone
Reactant of Route 2
Arnebifuranone

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